molecular formula C8H15Cl2N B1379692 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 1438268-76-8

2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No. B1379692
CAS RN: 1438268-76-8
M. Wt: 196.11 g/mol
InChI Key: WAOJIVMJJQMOFH-UHFFFAOYSA-N
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Description

“2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride” is a chemical compound that is related to the bicyclo[2.2.1]heptane structure . The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .


Synthesis Analysis

The synthesis of related compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction allows for rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as bicyclo[2.2.1]heptane derivatives, have been studied. A sequential Diels Alder reaction/rearrangement sequence was developed for the synthesis of diverse functionalized bicyclo[2.2.1]heptanes .

Scientific Research Applications

Synthesis and Structural Analysis

The scientific interest in 2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride primarily lies in its synthesis and structural analysis, serving as a basis for further chemical and pharmacological studies. The compound is related to a class of bicyclic structures that have been explored for various synthetic applications, including the synthesis of analogues and derivatives with potential biological activities.

One notable study involves the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a rigid non-chiral analogue of 2-aminoadipic acid, which was synthesized from dimethyl- meso -2,5-dibromohexanedioate. This process highlights the compound's utility in creating structurally constrained analogues of biologically relevant molecules (Kubyshkin, Mikhailiuk, & Komarov, 2007).

Another research direction involves the structural characterization of 7-azabicyclo[2.2.1]heptane, as seen in the analysis of its parent ring as 7-azabicyclo[2.2.1]heptan-7-ium chloride. This work underscores the significance of the core bicyclic structure in the context of molecular architecture and potential pharmacophoric features (Britvin & Rumyantsev, 2017).

Chemical Transformations and Derivatives

Research also delves into the chemical transformations and potential applications of the 2-azabicyclo[2.2.1]heptane scaffold in synthesizing various derivatives. For instance, a study described a facile route to 6-substituted 2-azabicyclo[2.2.1]heptanes, demonstrating the versatility of the bicyclic system for generating compounds with potential biological relevance (Portoghese & Sepp, 1973).

Safety And Hazards

The safety data sheet for a related compound, Bis(2-chloroethyl)amine hydrochloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and may cause genetic defects .

Future Directions

The future directions for the study and application of “2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride” and related compounds could involve the development of more efficient reactions to access bicyclic ketone derivatives, particularly those bearing a bicyclo[2.2.1]heptane or bicyclo[3.2.1]octane skeleton . These compounds could have potential applications in various fields, including medicine and perfumery .

properties

IUPAC Name

2-(2-chloroethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClN.ClH/c9-3-4-10-6-7-1-2-8(10)5-7;/h7-8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOJIVMJJQMOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloroethyl)-2-azabicyclo[2.2.1]heptane hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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